molecular formula C9H10O4 B6242312 methyl 3,4-dihydroxy-5-methylbenzoate CAS No. 32263-15-3

methyl 3,4-dihydroxy-5-methylbenzoate

Cat. No. B6242312
CAS RN: 32263-15-3
M. Wt: 182.2
InChI Key:
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Description

Methyl 3,4-dihydroxy-5-methylbenzoate, also known as 5-methyl-3,4-dihydroxybenzoic acid, is a naturally occurring phenolic compound found in a variety of plants. It is a derivative of benzoic acid, and its structure is similar to that of other phenolic compounds such as gallic acid, caffeic acid, and vanillic acid. Methyl 3,4-dihydroxy-5-methylbenzoate has been studied for its potential medicinal and therapeutic effects, as well as its use in food and cosmetic products.

Mechanism of Action

The mechanism of action of methyl 3,4-dihydroxy-5-methylbenzoate is not yet fully understood. However, it is thought to act by inhibiting the activity of certain enzymes involved in the metabolism of lipids, proteins, and carbohydrates. In addition, it has been found to modulate the expression of certain genes involved in the regulation of inflammation and cell death.
Biochemical and Physiological Effects
Methyl 3,4-dihydroxy-5-methylbenzoate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the metabolism of lipids, proteins, and carbohydrates. In addition, it has been found to modulate the expression of certain genes involved in the regulation of inflammation and cell death. Furthermore, it has been found to possess antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 3,4-dihydroxy-5-methylbenzoate in laboratory experiments include its availability, low cost, and safety. It is also relatively easy to synthesize and can be used in a variety of applications. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not yet fully understood.

Future Directions

Future research on methyl 3,4-dihydroxy-5-methylbenzoate should focus on further elucidating its mechanism of action and identifying its potential therapeutic effects. In addition, further research should examine its potential applications in the treatment of neurological disorders, obesity, and diabetes. Furthermore, further research should investigate its potential use as a food and cosmetic additive and its potential interactions with other drugs. Finally, further research should investigate its potential toxicity and its potential effects on human health.

Synthesis Methods

Methyl 3,4-dihydroxy-5-methylbenzoate can be synthesized in several ways. One method involves the reaction of methyl benzoate with sodium hydroxide in the presence of a base catalyst to form the desired product. Alternatively, the compound can be synthesized by the reaction of benzoic acid with methyl magnesium bromide in the presence of a base catalyst.

Scientific Research Applications

Methyl 3,4-dihydroxy-5-methylbenzoate has been studied for its potential medicinal and therapeutic effects. Studies have shown that it has antioxidant, anti-inflammatory, and anti-cancer properties. It has also been found to have anti-diabetic, anti-obesity, and anti-hypertensive effects. In addition, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3,4-dihydroxy-5-methylbenzoate involves the conversion of starting materials into the final product through a series of chemical reactions.", "Starting Materials": [ "Methyl 3,4-dihydroxybenzoate", "Methyl iodide", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Methyl 3,4-dihydroxybenzoate is reacted with methyl iodide in the presence of sodium hydroxide to form methyl 3,4-dimethoxybenzoate.", "Step 2: Methyl 3,4-dimethoxybenzoate is then hydrolyzed with hydrochloric acid to form 3,4-dimethoxybenzoic acid.", "Step 3: 3,4-dimethoxybenzoic acid is decarboxylated with sodium bicarbonate to form 3,4-dimethoxytoluene.", "Step 4: 3,4-dimethoxytoluene is oxidized with potassium permanganate to form methyl 3,4-dihydroxy-5-methylbenzoate." ] }

CAS RN

32263-15-3

Product Name

methyl 3,4-dihydroxy-5-methylbenzoate

Molecular Formula

C9H10O4

Molecular Weight

182.2

Purity

95

Origin of Product

United States

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